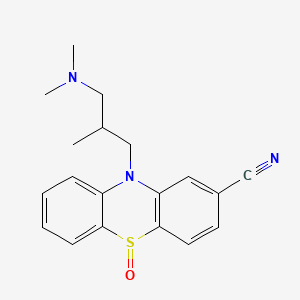

Cyamemazine sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antipsychotic Agent

Cyamemazine sulfoxide is a metabolite of Cyamemazine, an antipsychotic agent . It blocks central dopamine D2 receptors, which induces few extrapyramidal adverse effects, due to a potent antagonistic action at serotonin 5-HT2A receptors .

Influence on Cerebral Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy

Cyamemazine sulfoxide has been studied for its influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy . This is measured by positron emission tomography (PET) .

Study of Metabolite Affinity

Cyamemazine sulfoxide is used in studies to understand the affinity of cyamemazine metabolites for serotonin, histamine, and dopamine receptor subtypes .

Pharmacokinetic and Metabolic Studies

Cyamemazine sulfoxide is used in pharmacokinetic and metabolic studies . It is one of the main metabolites of cyamemazine, which is metabolized in the liver .

Anxiolytic Properties

Cyamemazine, from which Cyamemazine sulfoxide is derived, has been demonstrated to possess anxiolytic properties in humans . It has a potent antagonistic effect on 5-HT (2C) and 5-HT (3) receptors .

Role in Serotonin Receptor Function

Cyamemazine sulfoxide, as a metabolite of cyamemazine, plays a role in the function of serotonin receptors . It appears that the 5-HT (2C) receptors are more implicated in mediating the anxiolytic effect of cyamemazine .

Mécanisme D'action

Target of Action

Cyamemazine Sulfoxide is a metabolite of Cyamemazine, a typical antipsychotic drug of the phenothiazine class . The primary targets of Cyamemazine are dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Cyamemazine Sulfoxide, similar to its parent compound Cyamemazine, likely interacts with its targets by blocking the dopamine D2 and serotonin 5-HT2A receptors . This blocking action inhibits the overactivity of dopamine and serotonin in the brain, which can lead to symptoms of schizophrenia and psychosis-associated anxiety .

Biochemical Pathways

It is known that the blocking of dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream neurotransmitter systems and neural circuits . This can lead to a reduction in symptoms of schizophrenia and psychosis-associated anxiety .

Pharmacokinetics

Cyamemazine is metabolized in the liver into two main metabolites: monodesmethyl cyamemazine and cyamemazine sulfoxide It is known that the plasma levels of n-desmethyl cyamemazine, another metabolite of cyamemazine, can reach steady-state levels at 2 to 12 times higher than those of cyamemazine .

Propriétés

IUPAC Name |

10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHNCFJFKSBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747386 |

Source

|

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13384-45-7 |

Source

|

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)